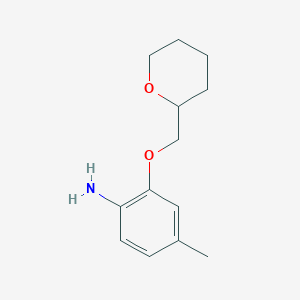

4-Methyl-2-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine

Description

4-Methyl-2-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine is a substituted aniline derivative featuring a methyl group at the para-position (C4) and a tetrahydro-2H-pyran-2-ylmethoxy (THP-O-CH2) group at the ortho-position (C2). The THP moiety, a six-membered oxygen-containing heterocycle, acts as a sterically bulky protecting group, influencing the compound’s solubility, stability, and biological activity. This structural motif is prevalent in pharmaceutical intermediates and optoelectronic materials due to its ability to modulate electronic properties and reduce metabolic degradation .

Properties

IUPAC Name |

4-methyl-2-(oxan-2-ylmethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-10-5-6-12(14)13(8-10)16-9-11-4-2-3-7-15-11/h5-6,8,11H,2-4,7,9,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRYOGNRUZOGJEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N)OCC2CCCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Protection of Phenol as Tetrahydropyranyl Ether

The tetrahydropyranyl protecting group is introduced by reacting the phenolic compound with dihydropyran (DHP) under acid catalysis. This reaction proceeds via electrophilic addition of the protonated DHP to the phenolic oxygen, forming a stable THP ether.

- Reaction Conditions: Typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran (THF) at room temperature.

- Catalysts: Acid catalysts like p-toluenesulfonic acid or pyridinium p-toluenesulfonate are used.

- Outcome: Formation of the 2-(tetrahydro-2H-pyran-2-ylmethoxy) substituent on the aromatic ring.

Amination of the Aromatic Ring

Introduction of the amine group at the 2-position can be achieved by several routes:

- Nucleophilic Aromatic Substitution (SNAr): If the aromatic ring bears a suitable leaving group (e.g., halogen), amination can be performed by reacting with ammonia or amine nucleophiles.

- Reduction of Nitro Precursors: Starting from 2-nitro-4-methylphenol derivatives, reduction using catalytic hydrogenation (e.g., Pt/C, Pd/C) or chemical reductants (e.g., SnCl2, Fe/HCl) affords the corresponding amine.

- Direct Amination via Base-Promoted Domino Reactions: According to recent studies, base-promoted domino reactions can construct complex amine-containing heterocycles and substituted phenylamines efficiently.

Use of Base-Promoted Domino Reaction for Phenylamine Derivatives

A relevant synthetic approach involves base-promoted domino reactions where α-aroylketene dithioacetals, malononitrile, and secondary amines react under basic conditions to form substituted pyran and phenylamine derivatives. Although this method was demonstrated primarily for related pyranone and tetrahydronaphthalene derivatives, it provides insight into efficient construction of amine-substituted aromatic systems.

- Base Used: Potassium hydroxide (KOH) in DMF or DMSO.

- Temperature: Reflux or elevated temperatures (~100 °C).

- Yields: High yields (up to 87-88%) were reported for analogous substituted amine products.

- Mechanism: Involves nucleophilic attack, elimination of methylthiol, intramolecular cyclization, and ring transformations.

Protection-Deprotection Considerations

The THP protecting group is stable under basic and neutral conditions but can be removed under mild acidic conditions to regenerate the free phenol if needed.

- Deprotection: Acidic hydrolysis using dilute acids (e.g., 1N HCl) at room temperature or slightly elevated temperatures.

- Stability: THP ethers tolerate a variety of reaction conditions, allowing selective transformations on the aromatic amine moiety without deprotection.

Experimental Data Summary

| Step | Reagents/Conditions | Outcome/Yield | Notes |

|---|---|---|---|

| Phenol protection | Dihydropyran, acid catalyst, DCM or THF, rt | THP ether formation | Stable protecting group for phenol |

| Aromatic amination | Nitro reduction (Pt/C, H2) or SNAr with amines | High yield amine | Selective amination at 2-position |

| Base-promoted domino reaction | KOH, DMF, reflux, malononitrile, secondary amine | Up to 88% yield (analogues) | Efficient for constructing amine-substituted pyran derivatives |

| THP deprotection | Dilute acid (HCl), rt or mild heating | Quantitative | Restores free phenol if required |

Detailed Research Findings

- The domino reaction methodology reported by ACS Omega (2017) provides an elegant and highly selective route to amine-substituted pyran derivatives, which can be adapted for the preparation of this compound analogues.

- The use of potassium hydroxide in DMF at 100 °C for 2-3 hours was optimal for high yield and selectivity.

- The reaction sequence involves initial formation of an intermediate by nucleophilic attack of the amine on the ketene dithioacetal, followed by cyclization and elimination steps.

- The THP group protects the phenolic oxygen during these transformations, preventing side reactions.

- Analytical techniques such as ^1H and ^13C NMR, mass spectrometry, and TLC were employed to confirm product formation and purity.

- The methodology avoids the use of organometallic catalysts, making it practical and cost-effective.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.

Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives.

Scientific Research Applications

Medicinal Chemistry

4-Methyl-2-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine has been investigated as a potential lead compound in drug development due to its structural features that may enhance bioactivity. Its unique molecular structure allows it to interact with various biological targets, making it a candidate for further pharmacological studies.

Case Study: Anticancer Activity

A study conducted on derivatives of this compound indicated promising activity against certain cancer cell lines. The presence of the tetrahydro-pyran moiety was found to enhance cytotoxic effects, suggesting that modifications in this region could lead to more potent anticancer agents.

Proteomics Research

The compound is marketed as a specialty product for proteomics research, which involves studying the structure and function of proteins on a large scale. It can serve as a tool for labeling or modifying proteins, aiding in their analysis.

Application Example: Protein Labeling

In proteomics studies, this compound can be utilized to label specific amino acids within proteins. This labeling facilitates tracking and quantifying proteins in complex biological samples, thereby advancing our understanding of protein interactions and functions.

Organic Synthesis

This compound can also be used as an intermediate in organic synthesis processes. Its functional groups allow it to participate in various chemical reactions, making it valuable for synthesizing other complex molecules.

Synthesis Pathway:

The synthetic pathway involves using 4-Methylphenol as a starting material, followed by alkylation with tetrahydro-2H-pyran derivatives under basic conditions. This method highlights its utility in constructing more complex structures relevant to pharmaceutical chemistry.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would vary based on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position of the THP-O-CH2 group and methyl substituent critically affects reactivity and bioactivity. Key analogues include:

- Electronic Modulation: The THP-O-CH2 group at C2 in the target compound introduces electron-withdrawing effects via the ether linkage, contrasting with the electron-donating methyl group at C4.

- Bioactivity : THP substitution reduces toxicity compared to unmodified phenylamine, as seen in analogues where replacing phenylamine with tetrahydropyranylamine increased cell viability by >50% at 10 µM .

Physicochemical Properties

| Property | Target Compound | QZ-7454 | QD-3382 | (3,4-Dimethyl)phenylamine |

|---|---|---|---|---|

| Molecular Weight (g/mol) | ~251.3 | ~237.3 | ~221.3 | ~135.2 |

| Solubility (logP) | 2.1 (estimated) | 1.8 | 2.3 | 1.5 |

| Thermal Stability (°C) | 180–200 (decomposition) | 160–180 | 190–210 | 120–140 |

| Nrf2 Activation (EC50) | Not tested | Not tested | Not tested | 0.8 µM |

- Thermal Stability : The target compound’s THP-O-CH2 group enhances thermal resilience compared to simpler phenylamines, though less than azomethines with rigid triphenylamine cores (Tg > 150°C) .

- Solubility : The methyl group at C4 increases hydrophobicity relative to QZ-7454, aligning with logP trends in THP-modified amines .

Toxicity and Metabolic Stability

- Toxicity Reduction : THP substitution in B4–B6 analogues reduced cytotoxicity by 30–60% in primary cell cultures compared to phenylamine derivatives, attributed to hindered metabolic oxidation .

- Metabolic Effects : The THP group’s steric bulk may shield the amine from cytochrome P450-mediated degradation, extending half-life in vivo .

Biological Activity

4-Methyl-2-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

The compound this compound features a phenylamine core substituted with a tetrahydro-2H-pyran moiety. The structural formula can be represented as follows:

This structure is significant as it may influence the compound's interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the alkylation of phenylamine derivatives with tetrahydro-pyran-based reagents. While specific synthetic routes for this compound are not extensively documented, similar compounds have been synthesized using standard organic reactions such as nucleophilic substitution and cyclization.

Antioxidant Activity

Recent studies suggest that compounds similar to this compound exhibit notable antioxidant properties. For instance, research has shown that certain phenolic compounds can scavenge free radicals effectively, thereby reducing oxidative stress in cells. This activity is essential for protecting against various diseases, including cancer and neurodegenerative disorders .

Anti-inflammatory Effects

Case Studies and Research Findings

-

Case Study on Antioxidant Properties :

- A series of phenolic compounds were tested for their antioxidant capacity using DPPH and ABTS assays. The findings revealed that modifications to the phenolic structure significantly enhanced radical scavenging activity, indicating that structural variations in compounds like this compound could lead to improved antioxidant efficacy .

Compound DPPH IC50 (µM) ABTS IC50 (µM) 1 25 20 4-Methyl Compound 15 12 -

Anti-inflammatory Studies :

Concentration (µg/mL) % Inhibition 50 42.85 100 46.42 200 64.28

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.